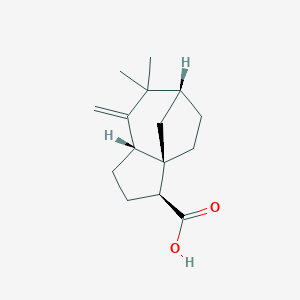
Isophthalic acid, dicyclopentyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isophthalic acid, dicyclopentyl ester (IDPE) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as acetone, ethyl acetate, and chloroform. IDPE is a derivative of isophthalic acid, which is commonly used in the production of polymers, resins, and plasticizers. IDPE has gained attention in recent years due to its potential applications in various fields of research, including drug delivery, nanotechnology, and material science.
作用機序
The mechanism of action of Isophthalic acid, dicyclopentyl ester is not fully understood. However, it is believed that the compound interacts with biological membranes, leading to changes in membrane fluidity and permeability. This, in turn, affects the uptake and release of drugs and other bioactive molecules.
生化学的および生理学的効果
Isophthalic acid, dicyclopentyl ester has been shown to have low toxicity and is generally well-tolerated in vivo. However, the compound has been shown to have some biochemical and physiological effects. For example, Isophthalic acid, dicyclopentyl ester has been shown to induce oxidative stress and DNA damage in some cell types. Additionally, the compound has been shown to inhibit the proliferation and migration of some cancer cells.
実験室実験の利点と制限
Isophthalic acid, dicyclopentyl ester has several advantages for use in laboratory experiments. The compound is readily available, relatively inexpensive, and easy to handle. Additionally, Isophthalic acid, dicyclopentyl ester has been shown to be a versatile building block for the synthesis of various materials and drug delivery systems.
However, there are also some limitations to the use of Isophthalic acid, dicyclopentyl ester in laboratory experiments. For example, the compound has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the compound has a relatively low melting point, which can make it difficult to handle at high temperatures.
将来の方向性
There are several future directions for research on Isophthalic acid, dicyclopentyl ester. One potential direction is the development of new drug delivery systems using Isophthalic acid, dicyclopentyl ester as a carrier. Another potential direction is the synthesis of new nanoscale materials using Isophthalic acid, dicyclopentyl ester as a building block. Additionally, further research is needed to fully understand the mechanism of action of Isophthalic acid, dicyclopentyl ester and its effects on biological systems. Finally, the development of new synthetic methods for Isophthalic acid, dicyclopentyl ester could lead to improvements in its properties and potential applications.
合成法
Isophthalic acid, dicyclopentyl ester is synthesized by the esterification of isophthalic acid with dicyclopentyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions for several hours, after which the product is isolated by filtration and recrystallization.
科学的研究の応用
Isophthalic acid, dicyclopentyl ester has been used in various scientific research applications, including drug delivery, nanotechnology, and material science. In drug delivery, Isophthalic acid, dicyclopentyl ester has been investigated as a potential carrier for the delivery of anticancer drugs. The compound has been shown to enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic outcomes.
In nanotechnology, Isophthalic acid, dicyclopentyl ester has been used as a building block for the synthesis of nanoscale materials, such as nanoparticles and nanofibers. The compound has been shown to enhance the stability and biocompatibility of these materials, making them suitable for various biomedical applications.
In material science, Isophthalic acid, dicyclopentyl ester has been used as a plasticizer for the production of polymeric materials, such as polyvinyl chloride (PVC) and polyethylene terephthalate (PET). The compound has been shown to improve the mechanical properties and thermal stability of these materials, making them suitable for various industrial applications.
特性
CAS番号 |
18699-41-7 |
|---|---|
製品名 |
Isophthalic acid, dicyclopentyl ester |
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
dicyclopentyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-8-1-2-9-15)13-6-5-7-14(12-13)18(20)22-16-10-3-4-11-16/h5-7,12,15-16H,1-4,8-11H2 |
InChIキー |
RWOGJKIDZVOJFG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
正規SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
その他のCAS番号 |
18699-41-7 |
同義語 |
Isophthalic acid dicyclopentyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



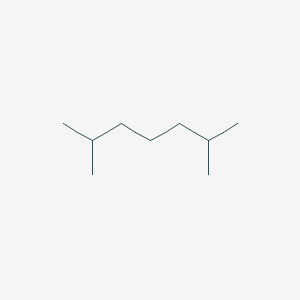
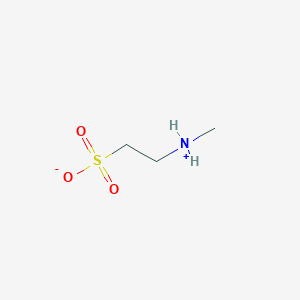
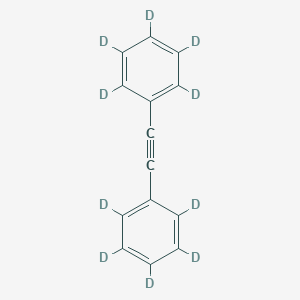
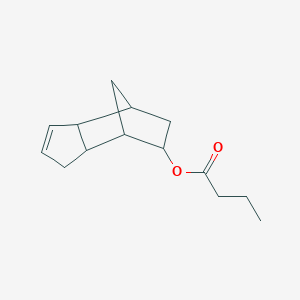
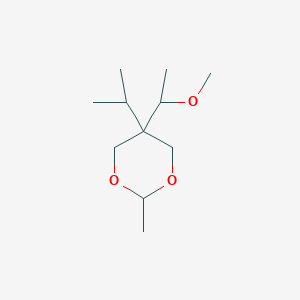
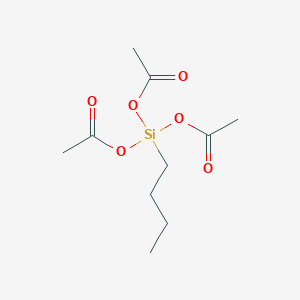
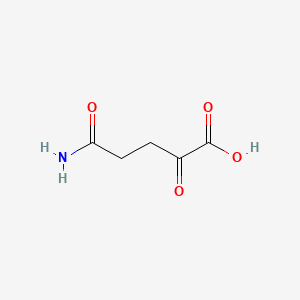
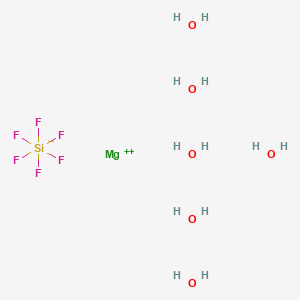
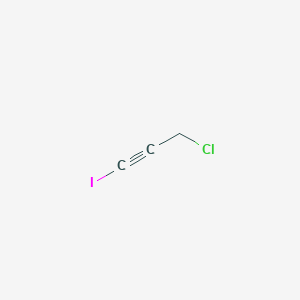
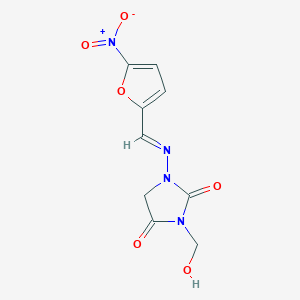
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
